molecular formula C7H5FN2S B12450909 7-Fluorobenzo[d]isothiazol-3-amine

7-Fluorobenzo[d]isothiazol-3-amine

Cat. No.: B12450909
M. Wt: 168.19 g/mol
InChI Key: LOYHDIWIJXZRAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[d]isothiazol-3-amine typically involves the cyclization of amides derived from carboxylic acid precursors . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the isothiazole ring. For instance, the use of Selectfluor in aqueous media has been reported to provide a green and efficient approach to access benzo[d]isothiazol-3(2H)-one derivatives .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzo[d]isothiazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluorobenzo[d]isothiazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications .

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

7-fluoro-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5FN2S/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)

InChI Key

LOYHDIWIJXZRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SN=C2N

Origin of Product

United States

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